1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea
Description
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea is a thiourea derivative characterized by a 6-methylpyridin-2-yl group and a 4-phenoxyphenyl substituent linked via a thiourea (-NCS-N-) bridge. Thiourea derivatives are renowned for their versatility in medicinal chemistry, exhibiting antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-14-6-5-9-18(20-14)22-19(24)21-15-10-12-17(13-11-15)23-16-7-3-2-4-8-16/h2-13H,1H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRRNFFOQYTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 6-methyl-2-aminopyridine with 4-phenoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antifungal Activity
Thiourea derivatives, including 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea, have shown promising antifungal activity. Research indicates that compounds with pyridyl and phenoxyphenyl moieties can inhibit fungal growth effectively, making them candidates for developing antifungal agents. In vitro studies have demonstrated their efficacy against various fungal strains, suggesting a mechanism that may disrupt fungal cell wall synthesis or function.
Cardiac Function Studies
This compound is also of interest in cardiovascular research. It has been linked to the modulation of the human ether-à-go-go-related gene (hERG) channel, which plays a crucial role in cardiac action potentials. Studies involving isolated guinea pig ventricular cardiac myocytes have shown that the compound can shorten action potential duration in a concentration-dependent manner. This suggests its potential use in understanding cardiac function and the development of treatments for arrhythmias.
Crystal Structure Analysis
The structural characteristics of this compound have been elucidated through single-crystal X-ray diffraction studies. These studies reveal a synperiplanar conformation between the thiocarbonyl and pyridine groups, indicating stability due to intramolecular hydrogen bonding (N—H⋯N). Additionally, intermolecular interactions such as N—H⋯S and C—H⋯O contribute to the crystal packing and may influence biological interactions.
Potential Neuroprotective Properties
Research into thiourea derivatives has also suggested neuroprotective properties. Compounds similar to this compound have demonstrated antioxidant activity by inhibiting reactive oxygen species (ROS) in vivo. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.
Summary of Applications
| Application Area | Description | References |
|---|---|---|
| Antifungal Activity | Effective against various fungal strains; disrupts cell wall synthesis. | |
| Cardiac Function | Modulates hERG channel activity; shortens action potential duration. | |
| Structural Analysis | Reveals stable conformation and significant intermolecular interactions through X-ray diffraction. | |
| Neuroprotective Properties | Exhibits antioxidant activity; potential applications in treating neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway or cell cycle regulation.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Structural Features and Reactivity
The compound’s structure combines aromatic systems with polarizable sulfur and nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions. Key features include:
- 4-Phenoxyphenyl group: The ether linkage increases solubility compared to non-polar aryl groups, while the phenoxy moiety may contribute to π-system interactions in biological systems .
- Thiourea core : Facilitates hydrogen bonding with proteins or nucleic acids, a common mechanism in enzyme inhibition .
Comparison with Similar Thiourea Derivatives
Substituent Effects on the Pyridine Ring
| Compound Name | Pyridine Substituent | Biological Activity | Key Differences |
|---|---|---|---|
| 1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea | 2-Chloro, 3-position | Antibacterial activity | Chlorine increases electronegativity, altering target binding compared to methyl. |
| 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea | 6-Methyl, 2-position | Antioxidant and antitumor activity | Benzoyl group introduces additional steric bulk, reducing solubility. |
| Target Compound | 6-Methyl, 2-position | Hypothesized enzyme inhibition | Methyl enhances lipophilicity without significant steric hindrance. |
Aryl Group Variations
| Compound Name | Aryl Substituent | Biological Activity | Key Differences |
|---|---|---|---|
| 1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | 4-Bromophenyl | Anti-cancer activity | Bromine’s electron-withdrawing effect may reduce metabolic stability vs. phenoxy. |
| 1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | 4-Methoxyphenyl | Enhanced solubility and enzyme inhibition | Methoxy groups improve solubility but lack the π-extended system of phenoxy. |
| Target Compound | 4-Phenoxyphenyl | Potential multi-target activity | Phenoxy group balances solubility and aromatic interactions. |
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|
| 1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea | 3.2 | 0.15 | 2.1 |
| 1-Benzoyl-3-(6-methylpyridin-2-yl)thiourea | 2.8 | 0.08 | 3.5 |
| Target Compound (Predicted) | 3.5 | 0.10 | 4.0 |
Q & A
Q. What are the optimal synthetic routes for 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea, and how can purity be maximized?
Methodological Answer: The synthesis typically involves coupling 6-methylpyridin-2-amine with 4-phenoxyphenyl isothiocyanate under anhydrous conditions. Key steps include:
- Solvent Selection : Use dry DMF or THF to minimize side reactions (e.g., hydrolysis of isothiocyanate).
- Temperature Control : Maintain 0–5°C during initial mixing to suppress competing pathways, followed by gradual warming to room temperature.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress via TLC or HPLC .
Q. What spectroscopic and crystallographic methods are critical for characterizing this thiourea derivative?
Methodological Answer:
- Spectroscopy :
- X-ray Diffraction : Single-crystal analysis reveals planarity of the thiourea core and dihedral angles between aromatic rings, critical for understanding intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Parameterize the thiourea’s sulfur atom for hydrogen-bond acceptor properties.
- MD Simulations : Conduct 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .
- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility : Perform triplicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains variability in efficacy .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing 4-phenoxyphenyl with 4-fluorophenyl) to isolate pharmacophoric groups responsible for activity .
Q. How can environmental fate studies evaluate the compound’s ecological impact?
Methodological Answer:
- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Look for sulfonic acid or phenolic byproducts.
- Soil Sorption : Use batch equilibrium experiments with varying soil pH (4–8) to measure (sorption coefficient). Correlate with log (octanol-water partition coefficient) .
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) to assess ecological risk .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this thiourea derivative?
Methodological Answer:
- Crystallographic SAR : Compare X-ray structures of analogs (e.g., 1-(4-methylbenzoyl)-3-phenylthiourea) to identify critical bond lengths (e.g., C=S vs. C=O) influencing bioactivity .
- QSAR Modeling : Train models using descriptors like polar surface area, H-bond donors/acceptors, and molar refractivity. Validate with experimental IC₅₀ datasets .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (, ) to targets, linking structural features to residence time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
